
14-O-Palmitoylhydroxyrubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-O-Palmitoylhydroxyrubicin, also known as Palomid 529, is a small molecule drug that has been found to have potential therapeutic applications in various diseases. This drug is a derivative of rubicin, which is a natural product that has been used in chemotherapy. Palomid 529 has been found to have potent anti-inflammatory and anti-cancer effects, making it a promising candidate for further research and development.
Mécanisme D'action
14-O-Palmitoylhydroxyrubicin 529 exerts its effects through multiple mechanisms. It has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This inhibition leads to the induction of cell death in cancer cells. 14-O-Palmitoylhydroxyrubicin 529 also inhibits the NF-kB pathway, which is involved in inflammation. This inhibition leads to a reduction in inflammation in inflammatory disorders. In neurodegenerative diseases, 14-O-Palmitoylhydroxyrubicin 529 has been found to activate the autophagy pathway, which helps to clear damaged proteins and organelles from neurons.
Biochemical and Physiological Effects
14-O-Palmitoylhydroxyrubicin 529 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, reduce inflammation, protect neurons from damage, and improve cognitive function. 14-O-Palmitoylhydroxyrubicin 529 has also been found to have antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 14-O-Palmitoylhydroxyrubicin 529 is its potent anti-inflammatory and anti-cancer effects. This makes it a promising candidate for further research and development. However, one of the limitations of 14-O-Palmitoylhydroxyrubicin 529 is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for 14-O-Palmitoylhydroxyrubicin 529.
Orientations Futures
There are several future directions for research on 14-O-Palmitoylhydroxyrubicin 529. One area of interest is the development of 14-O-Palmitoylhydroxyrubicin 529 as a potential therapeutic for Alzheimer's disease. Another area of interest is the potential use of 14-O-Palmitoylhydroxyrubicin 529 in combination with other drugs for the treatment of cancer. Additionally, more research is needed to determine the optimal dosage and administration route for 14-O-Palmitoylhydroxyrubicin 529 in various diseases.
Méthodes De Synthèse
The synthesis of 14-O-Palmitoylhydroxyrubicin 529 involves the conversion of rubicin to the palmitoylated form. This is achieved through a series of chemical reactions, including esterification and acylation. The final product is a white powder that is soluble in organic solvents.
Applications De Recherche Scientifique
14-O-Palmitoylhydroxyrubicin 529 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, 14-O-Palmitoylhydroxyrubicin 529 has been shown to inhibit the growth of tumor cells and induce cell death. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, 14-O-Palmitoylhydroxyrubicin 529 has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In neurodegenerative diseases, 14-O-Palmitoylhydroxyrubicin 529 has been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Numéro CAS |
124622-11-3 |
|---|---|
Nom du produit |
14-O-Palmitoylhydroxyrubicin |
Formule moléculaire |
C43H58O13 |
Poids moléculaire |
782.9 g/mol |
Nom IUPAC |
[2-[(2S,4S)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C43H58O13/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-32(46)54-24-31(45)43(52)22-27-35(30(23-43)56-33-21-28(44)38(47)25(2)55-33)42(51)37-36(40(27)49)39(48)26-18-17-19-29(53-3)34(26)41(37)50/h17-19,25,28,30,33,38,44,47,49,51-52H,4-16,20-24H2,1-3H3/t25-,28-,30-,33+,38+,43-/m0/s1 |
Clé InChI |
RDEDPSBLVWCEFU-NWTUHTNFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)O)O |
Autres numéros CAS |
124622-11-3 |
Synonymes |
14-O-palmitoylhydroxyrubicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



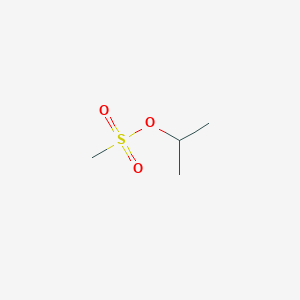
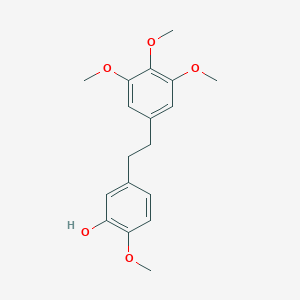
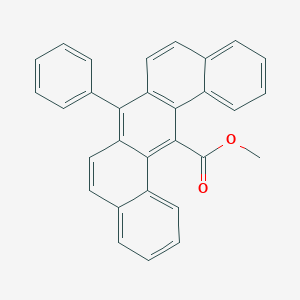
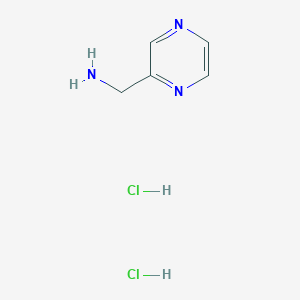
![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)





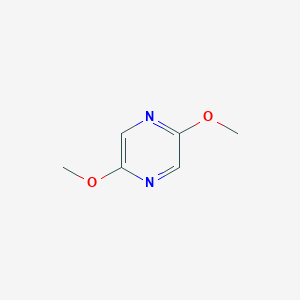
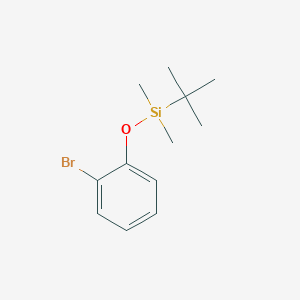

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)